N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

RUNX1-CBFβ interaction regioisomer SAR protein-protein interaction inhibitors

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (CAS 896679-10-0) is a synthetic heterocyclic sulfonamide featuring a thiazolo[5,4-b]pyridine core linked via a 1,3-phenylene spacer to an ethanesulfonamide group. With a molecular weight of 319.4 g/mol (C14H13N3O2S2), a calculated logP of approximately 3.1, and one hydrogen bond donor (at physiological pH, pKa ~7.4), this compound sits within drug-like chemical space but remains distinct from clinical-stage thiazolo[5,4-b]pyridine derivatives that typically incorporate additional heteroaryl substituents on the core.

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4
CAS No. 896679-10-0
Cat. No. B2639022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide
CAS896679-10-0
Molecular FormulaC14H13N3O2S2
Molecular Weight319.4
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3
InChIInChI=1S/C14H13N3O2S2/c1-2-21(18,19)17-11-6-3-5-10(9-11)13-16-12-7-4-8-15-14(12)20-13/h3-9,17H,2H2,1H3
InChIKeyCDUINWOOVPUVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide Procurement Guide: Chemical Identity, Physicochemical Profile & Compound Class


N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (CAS 896679-10-0) is a synthetic heterocyclic sulfonamide featuring a thiazolo[5,4-b]pyridine core linked via a 1,3-phenylene spacer to an ethanesulfonamide group . With a molecular weight of 319.4 g/mol (C14H13N3O2S2), a calculated logP of approximately 3.1, and one hydrogen bond donor (at physiological pH, pKa ~7.4), this compound sits within drug-like chemical space but remains distinct from clinical-stage thiazolo[5,4-b]pyridine derivatives that typically incorporate additional heteroaryl substituents on the core [1]. The compound has been catalogued in publicly available screening libraries (e.g., ZINC224259) and is commercially available at research-grade purity (≥95%), but no primary publications or patent examples specifically characterizing its biological activity have been identified as of the search date [1].

Why Thiazolo[5,4-b]pyridine Sulfonamides Are Not Interchangeable: Structural Determinants of Target Selectivity and Potency for N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide


Thiazolo[5,4-b]pyridine sulfonamides are not a monolithic compound class; subtle differences in regioisomerism of the phenyl linker and the identity of the sulfonamide side chain produce divergent target engagement profiles and biological potency [1][2]. In published structure–activity relationship (SAR) studies on this scaffold, replacement of the pyridyl group at the thiazolo[5,4-b]pyridine 2-position with a phenyl group led to a significant decrease in PI3Kα inhibitory activity, and the specific sulfonamide substituent (e.g., 2-chloro-4-fluorophenyl vs. 5-chlorothiophene) was critical for achieving nanomolar potency [2]. Furthermore, the position of attachment on the central phenyl ring—3-substituted (meta) in the target compound versus the 4-substituted (para) analog CID 16194594—redirects molecular recognition, with the para isomer showing measurable but weak (IC50 = 12.8 µM) inhibition of the RUNX1–CBFβ protein–protein interaction in a biochemical assay, while no binding data exist for the meta isomer [1]. These structural nuances mean that substituting one thiazolo[5,4-b]pyridine sulfonamide for another without empirical validation risks complete loss of the desired biological activity or introduction of an unintended off-target profile.

Quantitative Differentiation Evidence for N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide Versus In-Class Analogs


Phenyl Linker Regiochemistry: Meta (3-) Versus Para (4-) Substitution Diverges in Target Engagement

The 4-substituted para isomer of this compound, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (CID 16194594), was tested in a fluorescence polarization assay for inhibition of the RUNX1 Runt domain–CBFβ-SMMHC protein–protein interaction and exhibited an IC50 of 12.8 μM (12,800 nM) [1]. In contrast, the target 3-substituted meta compound has no reported activity in this assay system, consistent with the expectation that the angular geometry of the meta-linked phenyl ring reorients the terminal ethanesulfonamide group relative to the thiazolo[5,4-b]pyridine core, thereby altering the pharmacophore presentation to protein surfaces [1][2]. This positional effect is a well-established phenomenon in aromatic sulfonamide medicinal chemistry and underscores that the meta isomer cannot be assumed to replicate the biological activity of its para counterpart.

RUNX1-CBFβ interaction regioisomer SAR protein-protein interaction inhibitors

Core Substituent: Phenyl Versus Pyridyl at the Thiazolo[5,4-b]pyridine 2-Position Drives PI3Kα Potency

In a systematic SAR study of thiazolo[5,4-b]pyridine-based PI3K inhibitors, Xia et al. (2020) demonstrated that the presence of a pyridyl group attached to the 2-position of the thiazolo[5,4-b]pyridine core was a key structural determinant of PI3Kα inhibitory potency, with replacement by a phenyl group resulting in a significant decrease in activity [1]. The target compound bears a phenyl ring at this position and lacks the 2-pyridyl or 4-morpholinyl substituents present in the most potent analogs (e.g., compound 19a, PI3Kα IC50 = 3.6 nM). Although the target compound's sulfonamide functionality is favorable for PI3Kα binding, the absence of the pyridyl anchor likely precludes the high-affinity hinge-region hydrogen bond network observed for 19a and its congeners, predicting substantially weaker PI3Kα inhibition [1].

PI3Kα inhibition kinase inhibitor SAR thiazolo[5,4-b]pyridine core substitution

Sulfonamide Side Chain Identity: Ethanesulfonamide Versus 2,5-Difluorobenzenesulfonamide in EGFR-TK Inhibition

The EGFR-TK inhibitor series reported by Borude et al. (2024) highlights that the sulfonamide side chain is a critical pharmacophoric element for anticancer potency within the thiazolo[5,4-b]pyridine class. The lead compound 10k, bearing a 2,5-difluorobenzenesulfonamide group, achieved IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549) in MTT assays, comparable to the clinical drug osimertinib [1]. The target compound's ethanesulfonamide side chain is both sterically smaller and electronically distinct from the 2,5-difluorophenyl sulfonamide; it lacks the aryl ring that participates in hydrophobic packing with the EGFR active site and the fluorine atoms that modulate metabolic stability and binding affinity [1]. Consequently, the target compound is not predicted to match the EGFR-TK inhibitory potency of 10k or osimertinib.

EGFR-TK inhibitor sulfonamide SAR non-small cell lung cancer

Physicochemical Comparator: Hydrogen Bond Donor Count and logP Differentiate the Target Compound from Lead-Like PI3K/EGFR Probes

At pH 7.4, the target compound has one hydrogen bond donor (HBD = 1), a calculated logP of approximately 3.1, and a topological polar surface area (tPSA) of 71–74 Ų [1]. In contrast, the potent PI3Kα inhibitor 19a, which incorporates a morpholinyl substituent and a pyridyl group, has a higher HBD/HBA count and a lower logP due to the additional heteroatoms. The lower HBD count and moderate lipophilicity of the target compound may confer advantages in membrane permeability for certain cell-based assays, but the absence of solubilizing morpholinyl or piperazinyl groups limits aqueous solubility and may complicate formulation for in vivo studies [1].

physicochemical properties drug-likeness Lipinski parameters

Procurement Decision Guide: Best-Fit Application Scenarios for N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide Based on Quantitative Evidence


Negative Control or Counter-Screen for Target-Class-Specific Kinase Probe Panels

Because SAR data from the PI3K and EGFR-TK series demonstrate that potent kinase inhibition requires structural features absent from this compound (pyridyl or morpholinyl on the core, fluorinated aryl sulfonamide), the target compound is well-suited as a scaffold-matched negative control in kinase selectivity panels [1]. In a PI3Kα enzymatic assay, for example, the compound would be expected to show significantly weaker inhibition (>100-fold higher IC50) than compound 19a (IC50 = 3.6 nM), providing a useful baseline to confirm that observed activity in analog series is driven by the specific pharmacophoric elements rather than non-specific sulfonamide effects [1].

Physicochemical Reference Standard for Permeability and Metabolic Stability Assays

The compound's moderate logP (~3.1) and low hydrogen bond donor count (HBD = 1 at pH 7.4) position it as a reference compound for assessing passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, particularly for series where increasing lipophilicity is hypothesized to improve cellular uptake but may compromise solubility [1]. Its ethanesulfonamide group is also metabolically distinct from the more common aryl sulfonamides, making it a useful comparator in microsomal stability studies to evaluate the impact of the sulfonamide side chain on oxidative metabolism [1].

Regioisomeric Probe for Exploring the Impact of Phenyl Linker Geometry on Protein–Protein Interaction Inhibition

The para-isomer (CID 16194594) shows measurable albeit weak inhibition (IC50 = 12.8 μM) of the RUNX1–CBFβ protein–protein interaction, whereas no data exist for the meta-isomer target compound [1]. This pair constitutes a defined regioisomeric probe set for investigating how phenyl linker geometry modulates the ability of ethanesulfonamide-bearing thiazolo[5,4-b]pyridines to disrupt protein–protein interfaces. The meta compound can serve as the geometric counterpoint in a structure–activity relationship study aiming to map the spatial requirements for RUNX1–CBFβ inhibition [1].

Fragment-Based or Scaffold-Hopping Starting Point for MALT1 Allosteric Inhibitor Design

The thiazolo[5,4-b]pyridine scaffold has been identified as a privileged core for allosteric MALT1 protease inhibition, with development programs at AbbVie and others reporting compounds with good cellular potency and refined selectivity [1]. The target compound, with its minimal ethanesulfonamide substitution and phenyl group at the 2-position, represents a stripped-down scaffold that could serve as a starting point for fragment growing or scaffold-hopping campaigns targeting MALT1, particularly given that the unadorned core retains the key hinge-binding elements while leaving vectors open for diversification [1].

Quote Request

Request a Quote for N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.